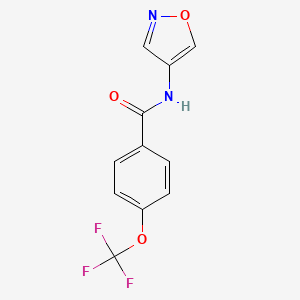
N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetic research. This compound is known to inhibit the activity of the histone demethylase JMJD3, a key enzyme involved in the epigenetic regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
A compound related to N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, described in a study by Adhami et al. (2012), demonstrates the utility of benzamide derivatives in the synthesis of complex molecules. Specifically, the study highlights the formation of thiadiazolobenzamide via cyclization and its subsequent complexation with nickel and palladium ions. This research underscores the importance of benzamide derivatives in creating novel compounds with potential applications in catalysis and materials science (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Heterocyclic Compound Synthesis
Another study by Strekowski et al. (1995) explores the synthesis of isoxazoles and 1,3,5-triazines, illustrating the versatility of trifluoromethyl groups in heterocyclic chemistry. This research provides insight into the use of anionically activated trifluoromethyl groups as synthons for constructing isoxazole rings, highlighting the synthetic value of trifluoromethyl-substituted compounds in producing biologically relevant structures (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Cycloaddition Reactions
The utility of benzo[d]isoxazoles in cycloaddition reactions, as shown by Xu et al. (2018), further demonstrates the relevance of isoxazole derivatives in synthetic chemistry. This study presents a gold-catalyzed method for achieving [5 + 1] or [5 + 2] cycloaddition reactions, providing a route to synthesize complex oxazine or oxazepine derivatives. Such methodologies are crucial for the development of new materials and pharmaceuticals (Xu, Zhao, Li, & Liu, 2018).
Coordination Networks and NLO Properties
Liao et al. (2013) investigate the synthesis of coordination networks using tetrazolate-yl acylamide tectons. This research emphasizes the impact of substituents on the structural and nonlinear optical (NLO) properties of the resulting materials. The study showcases the application of acylamide derivatives in designing materials with potential optoelectronic applications (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).
Block Copolymer Synthesis
The development of well-defined aramides and block copolymers, as discussed by Yokozawa et al. (2002), highlights the significance of benzamide derivatives in polymer science. This study presents a methodology for synthesizing poly(p-benzamide) with controlled molecular weight and polydispersity, underscoring the potential of these compounds in creating advanced polymeric materials (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-3-1-7(2-4-9)10(17)16-8-5-15-18-6-8/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNEPHSLHSBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CON=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)
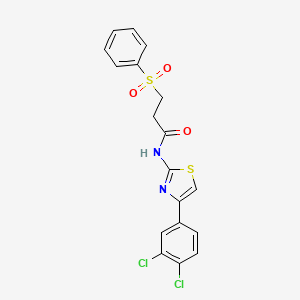
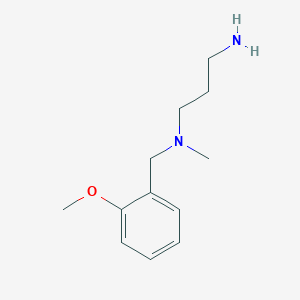

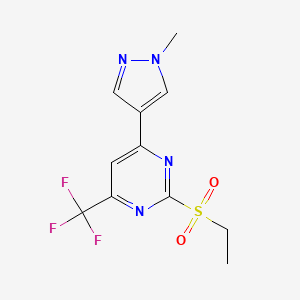
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)
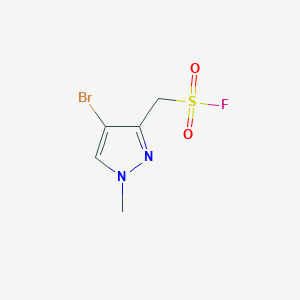
![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
